Cas no 21623-11-0 (2-Buten-1-ol,3-methyl-4-(1H-purin-6-ylamino)-, (2E)- (9CI))
21623-11-0 structure
Product Name:2-Buten-1-ol,3-methyl-4-(1H-purin-6-ylamino)-, (2E)- (9CI)
CAS-nummer:21623-11-0
MF:C10H13N5O
MW:219.243120908737
CID:250048
PubChem ID:6449991
Update Time:2025-04-19
2-Buten-1-ol,3-methyl-4-(1H-purin-6-ylamino)-, (2E)- (9CI) Chemische en fysische eigenschappen
Naam en identificatie
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- 2-Buten-1-ol,3-methyl-4-(1H-purin-6-ylamino)-, (2E)- (9CI)
- (E)-3-methyl-4-(7H-purin-6-ylamino)but-2-en-1-ol
- 2-Buten-1-ol, 3-methyl-4-(1H-purin-6-ylamino)-, (E)-
- starbld0001259
- Isozeatin
- E-Isozeatin
- (E)-4-((1H-Purin-6-yl)amino)-3-methylbut-2-en-1-ol
- 21623-11-0
-
- Inchi: 1S/C10H13N5O/c1-7(2-3-16)4-11-9-8-10(13-5-12-8)15-6-14-9/h2,5-6,16H,3-4H2,1H3,(H2,11,12,13,14,15)/b7-2+
- InChI-sleutel: GPKGHQSZBVRAPF-FARCUNLSSA-N
- LACHT: OC/C=C(\C)/CNC1=C2C(=NC=N1)N=CN2
Berekende eigenschappen
- Exacte massa: 219.11201
- Monoisotopische massa: 219.11201
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 3
- Aantal waterstofbondacceptatoren: 1
- Zware atoomtelling: 16
- Aantal draaibare bindingen: 4
- Complexiteit: 258
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 1
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 86.7
- XLogP3: 0.7
Experimentele eigenschappen
- Dichtheid: 1.388
- Kookpunt: 583.9°Cat760mmHg
- Vlampunt: 306.9°C
2-Buten-1-ol,3-methyl-4-(1H-purin-6-ylamino)-, (2E)- (9CI) Gerelateerde literatuur
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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